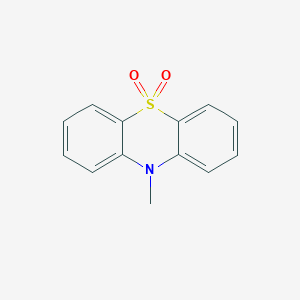

10-Methyl-10H-phenothiazine 5,5-dioxide

Descripción

BenchChem offers high-quality 10-Methyl-10H-phenothiazine 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Methyl-10H-phenothiazine 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

19607-01-3 |

|---|---|

Fórmula molecular |

C13H11NO2S |

Peso molecular |

245.3 g/mol |

Nombre IUPAC |

10-methylphenothiazine 5,5-dioxide |

InChI |

InChI=1S/C13H11NO2S/c1-14-10-6-2-4-8-12(10)17(15,16)13-9-5-3-7-11(13)14/h2-9H,1H3 |

Clave InChI |

SSIOPLVRUPBGPG-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |

SMILES canónico |

CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |

Sinónimos |

10-Methyl-10H-phenothiazine 5,5-dioxide |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: 10-Methylphenothiazine 5,5-Dioxide (CAS 19607-01-3)

The following technical guide details the chemical identity, synthesis, and application logic of 10-Methylphenothiazine 5,5-dioxide (CAS 19607-01-3).

Synthesis, Electronic Structure, and Applications in Organic Electronics

Executive Summary

10-Methylphenothiazine 5,5-dioxide (CAS 19607-01-3) is the sulfone derivative of the well-known heterocyclic compound 10-methylphenothiazine. Unlike its electron-rich sulfide precursor, the 5,5-dioxide variant features a strongly electron-withdrawing sulfonyl (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data | Notes |

| CAS Number | 19607-01-3 | |

| IUPAC Name | 10-Methyl-10H-phenothiazine 5,5-dioxide | |

| Molecular Formula | ||

| Molecular Weight | 245.30 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | >200°C (Predicted/Analogous) | Significantly higher than the sulfide precursor (99–101°C) due to dipole-dipole interactions of the sulfone. |

| Solubility | Soluble in DMSO, DMF, | |

| Electronic Character | Electron Acceptor (A) | The |

Structural Conformation

The molecule adopts a bent "butterfly" configuration. The central heterocyclic ring is non-planar, with the benzene rings folded along the N-S axis.

-

Folding Angle: The inclusion of the bulky, tetrahedral sulfone group (

) typically increases the folding angle compared to the sulfide, impacting the conjugation length and triplet energy levels ( -

Steric Hindrance: The methyl group at the N-10 position prevents planarization, maintaining the disruption of conjugation essential for high triplet energies in OLED hosts.

Synthesis & Manufacturing

The synthesis of 10-methylphenothiazine 5,5-dioxide is achieved via the exhaustive oxidation of 10-methylphenothiazine. Partial oxidation yields the sulfoxide (5-oxide), while strong oxidants drive the reaction to the sulfone (5,5-dioxide).

Synthetic Route Logic

The transformation involves the electrophilic attack of oxygen on the sulfur atom.

-

Precursor: 10-Methylphenothiazine (CAS 1207-72-3).[1]

-

Oxidant: m-Chloroperbenzoic acid (m-CPBA) or Hydrogen Peroxide (

) in Acetic Acid. -

Mechanism: Two-step oxidation: Sulfide

Sulfoxide

Caption: Stepwise oxidation pathway from sulfide to sulfone via sulfoxide intermediate.

Experimental Protocols

Protocol A: m-CPBA Oxidation (Preferred for Lab Scale)

This method is preferred for high purity and mild conditions, avoiding the harsh thermal degradation sometimes seen with acid reflux.

Materials:

-

10-Methylphenothiazine (1.0 eq)[2]

-

m-Chloroperbenzoic acid (m-CPBA, 77% max, 2.5 eq)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (

) solution

Procedure:

-

Dissolution: Dissolve 10-methylphenothiazine (e.g., 2.13 g, 10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

-

Addition: Slowly add m-CPBA (e.g., 4.5 g, ~25 mmol) portion-wise over 20 minutes. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Silica, Hexane:EtOAc 3:1). The starting material (high

) should disappear, passing through the sulfoxide (mid -

Quenching: Pour the mixture into saturated

solution to neutralize benzoic acid byproducts. Stir vigorously for 30 minutes. - (to remove excess peroxide) and then brine.

-

Purification: Dry over

, filter, and concentrate. Recrystallize the crude solid from hot Ethanol or Acetic Acid to yield white needles.

Characterization Standards

-

NMR (400 MHz,

- ~3.6 ppm (s, 3H): N-Methyl group. (Deshielded relative to sulfide ~3.3 ppm).

-

~8.0-8.1 ppm (dd, 2H): Protons at positions 1 and 9 (ortho to

- ~7.2-7.6 ppm (m, 6H): Remaining aromatic protons.

-

IR Spectroscopy:

-

Strong bands at ~1300

(asymmetric

-

Applications in Organic Electronics (TADF & OLEDs)

The primary utility of CAS 19607-01-3 lies in its role as an acceptor moiety for TADF materials.

Mechanism: The Donor-Acceptor (D-A) Architecture

TADF relies on minimizing the energy gap (

-

Role of 19607-01-3: It acts as the Acceptor (A) unit.

-

Role of Substituents: When coupled with donors (D) like carbazole or phenoxazine, the twisted geometry of the phenothiazine-5,5-dioxide decouples the HOMO and LUMO.

-

HOMO: Localized on the Donor.

-

LUMO: Localized on the Phenothiazine-5,5-dioxide (Acceptor).

-

-

Result: Small orbital overlap

Small

Caption: Logic of using 10-methylphenothiazine 5,5-dioxide as an acceptor in D-A TADF emitters.

Safety & Handling

-

Hazards: Phenothiazine derivatives can be photosensitizing. The sulfone is generally stable but should be treated as a potential irritant.

-

Storage: Store in a cool, dry place away from strong reducing agents.

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers (due to

and

References

-

Chemical Identity & Properties: National Institute of Standards and Technology (NIST). "10H-Phenothiazine, 10-methyl-".[2] Link (Precursor data for verification).

-

OLED Applications: Journal of Materials Chemistry C. "Phenothiazine dioxide-containing derivatives as efficient hosts for blue, green and yellow thermally activated delayed fluorescence OLEDs". Link

-

Synthesis Methodology: Journal of Pharmaceutical Sciences. "Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium". Link (Mechanistic grounding for oxidation).

-

Structural Analogues: ChemicalBook. "10H-Phenothiazine 5,5-dioxide Properties".[4] Link

Sources

Difference between 10-methylphenothiazine and 10-methylphenothiazine 5,5-dioxide

An In-Depth Technical Guide to the Structural and Electronic Divergence of 10-Methylphenothiazine and its 5,5-Dioxide Derivative

Part 1: Executive Summary

The transformation of 10-methylphenothiazine (10-MPT) to 10-methylphenothiazine 5,5-dioxide (10-MPT-SO₂) represents a fundamental "electronic switch" in heterocyclic chemistry. While structurally similar—both retaining the tricyclic "butterfly" core—the oxidation of the sulfur bridge inverts the molecule's electronic character.

-

10-MPT acts as a potent electron donor , characterized by a chemically active sulfide lone pair, low oxidation potential, and applications in reductive photocatalysis.

-

10-MPT-SO₂ functions as an electron acceptor (or electron-deficient scaffold). The sulfone group locks the sulfur lone pairs into bonding orbitals with oxygen, eliminating the n-π* conjugation with the aromatic rings, significantly increasing the oxidation potential, and enabling Thermally Activated Delayed Fluorescence (TADF) and Room Temperature Phosphorescence (RTP).

This guide details the structural, synthetic, and functional differences between these two critical scaffolds.

Part 2: Molecular Architecture & Electronic Properties

The core distinction lies in the sulfur center. In 10-MPT, the sulfur atom is in the -2 oxidation state with two lone pairs. One lone pair participates in conjugation with the π-system of the benzene rings, making the ring electron-rich. In 10-MPT-SO₂, the sulfur is in the +6 oxidation state (formal), and the lone pairs are engaged in S=O bonding.

Electronic Switching Mechanism

-

Donor State (Sulfide): The HOMO is localized on the phenothiazine core, specifically the nitrogen and sulfur atoms. This makes 10-MPT easily oxidizable to a stable radical cation (

). -

Acceptor State (Sulfone): The sulfone group is strongly electron-withdrawing (-I and -M effects). This lowers the HOMO energy level and widens the HOMO-LUMO gap (hypsochromic shift). The molecule becomes resistant to oxidation but more susceptible to reduction.

Structural Conformation (The "Butterfly" Angle)

Both molecules adopt a non-planar, folded geometry to minimize steric strain, but the degree of folding (dihedral angle) differs, affecting their packing in the solid state.

Figure 1: Transformation pathway and property inversion upon oxidation.

Part 3: Comparative Physicochemical Data

The following table summarizes the quantitative differences. Note the drastic change in melting point and electronic nature.

| Property | 10-Methylphenothiazine (10-MPT) | 10-Methylphenothiazine 5,5-dioxide |

| CAS Number | 1207-72-3 | 1209-66-1 (Parent 10H)* |

| Molecular Formula | C₁₃H₁₁NS | C₁₃H₁₁NO₂S |

| Molecular Weight | 213.30 g/mol | 245.30 g/mol |

| Physical State | White to pale yellow crystals | White crystalline solid |

| Melting Point | 99–101 °C | ~190–194 °C (Derivative dependent) |

| Electronic Nature | Strong Electron Donor | Electron Acceptor / Weak Donor |

| Oxidation Potential | ~0.29 V vs. Cp₂Fe (Reversible) | > 1.0 V (Irreversible/Hard to oxidize) |

| Fluorescence | Standard Fluorescence | Delayed Fluorescence (TADF) / Phosphorescence |

| Solubility | Soluble in Acetone, Benzene, DCM | Soluble in DMSO, DMF, DCM; Less in non-polar |

*Note: CAS 1209-66-1 refers to the 10H-phenothiazine 5,5-dioxide. The methylated sulfone is often synthesized in situ or cited as a derivative.

Part 4: Experimental Synthesis Protocol

This protocol describes the controlled oxidation of 10-MPT to the 5,5-dioxide using m-chloroperbenzoic acid (m-CPBA). This method is preferred over H₂O₂ for laboratory-scale synthesis due to higher yields and easier workup.

Reagents:

-

Substrate: 10-Methylphenothiazine (1.0 eq)

-

Oxidant: m-CPBA (2.2 – 2.5 eq) (Ensure purity is checked via titration if old).

-

Solvent: Dichloromethane (DCM) (Anhydrous preferred).

-

Quench: 10% Na₂SO₃ or Na₂S₂O₃ (aq), NaHCO₃ (sat. aq).

Step-by-Step Methodology:

-

Dissolution: Dissolve 10-methylphenothiazine (e.g., 2.13 g, 10 mmol) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool to 0 °C in an ice bath.

-

Oxidant Addition: Dissolve m-CPBA (approx. 25 mmol active oxidant) in DCM (30 mL). Add this solution dropwise to the reaction flask over 30 minutes.

-

Note: The reaction is exothermic. Dropwise addition prevents over-oxidation side products or thermal decomposition.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours .

-

Monitoring: Check via TLC (Silica, Hexane:EtOAc 3:1). The starting material (high R_f) should disappear; the sulfone (lower R_f) will appear. The intermediate sulfoxide (5-oxide) may be visible early on.

-

-

Workup:

-

Quench excess peroxide by adding 10% Na₂SO₃ solution (20 mL) and stirring for 15 mins.

-

Wash the organic layer with Saturated NaHCO₃ (2 x 30 mL) to remove m-chlorobenzoic acid byproduct.

-

Wash with Brine (1 x 30 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

-

-

Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane to yield white needles.

Figure 2: Workflow for the oxidative synthesis of the sulfone derivative.

Part 5: Applications in Advanced Materials

The choice between the sulfide and sulfone forms dictates the material's function in optoelectronic devices.

10-MPT in Photocatalysis

Due to its low oxidation potential (

-

Mechanism: In a catalytic cycle, excited state 10-MPT* transfers an electron to a substrate, forming the stable radical cation

. This radical is stable enough to diffuse and participate in secondary reactions before being reduced back to the neutral state.

10-MPT-SO₂ in OLEDs (TADF & RTP)

The sulfone derivative is pivotal in Thermally Activated Delayed Fluorescence (TADF) .

-

Role: It acts as an acceptor unit when coupled with strong donors (like carbazole).

-

Mechanism: The sulfone group induces a twist in the donor-acceptor structure. This orthogonal geometry separates the HOMO (on the donor) and LUMO (on the sulfone), resulting in a small Singlet-Triplet energy gap (

). This allows triplet excitons to up-convert to singlet states via Reverse Intersystem Crossing (RISC), theoretically achieving 100% internal quantum efficiency in OLEDs. -

RTP: The heavy sulfur atom and the sulfone carbonyls enhance Spin-Orbit Coupling (SOC), promoting phosphorescence at room temperature in rigid crystal lattices.

References

-

Synthesis & Properties of Phenothiazine Oxides

-

Journal of Materials Chemistry C, "Phenothiazine dioxide-containing derivatives as efficient hosts for blue, green and yellow thermally activated delayed fluorescence OLEDs." (2020).

-

-

Electrochemical Characterization

-

Organic Syntheses, "Oxidation of Sulfides to Sulfones using m-CPBA." (General Protocol Adaptation).[2]

-

-

Crystallographic Data

-

Acta Crystallographica, "Crystal structure of 10-methylphenothiazine."

-

-

TADF and Photophysics

-

Chemical Science, "Regulating the emission of phenothiazine derivatives: from fluorescence to room-temperature phosphorescence."

-

Sources

10-Methyl-10H-phenothiazine 5,5-dioxide: Solubility Profiling & Solvent Selection Strategy

Executive Summary

The solubility profile of 10-Methyl-10H-phenothiazine 5,5-dioxide (CAS: 19607-01-3) is a critical parameter governing its purification, crystallization, and application in optoelectronics (OLED hole-transport layers) and pharmaceutical synthesis.[1] Unlike its non-methylated parent (phenothiazine 5,5-dioxide), the N-methyl group introduces steric bulk and alters the crystal lattice energy, significantly impacting its dissolution thermodynamics.[1]

This guide provides a technical analysis of the compound’s solubility behavior, offering a validated solvent compatibility matrix, thermodynamic modeling frameworks, and a self-validating experimental protocol for precise solubility determination.[1]

Physicochemical Identity & Structural Logic[1]

Understanding the solubility begins with the molecular architecture. The sulfone group (

| Property | Specification |

| Chemical Name | 10-Methyl-10H-phenothiazine 5,5-dioxide |

| Synonyms | N-Methylphenothiazine sulfone; 10-Methylphenothiazine-5,5-dione |

| CAS Number | 19607-01-3 |

| Molecular Formula | |

| Molecular Weight | 245.30 g/mol |

| Polarity Profile | Dipolar Aprotic .[1] The sulfone group creates a strong dipole moment, but the N-methylation removes the H-bond donor capability.[1] |

Solvent Compatibility Matrix

The following data is synthesized from purification protocols (recrystallization/extraction) and structural polarity analysis. This matrix guides solvent selection for synthesis workup and crystallization.

Table 1: Solubility Tier List (at 25°C)

| Solubility Tier | Solvent Class | Specific Solvents | Mechanistic Insight |

| High Solubility (>50 mg/mL) | Polar Aprotic | DMSO, DMF, DMAc | The sulfone group interacts strongly via dipole-dipole forces.[1] Excellent for reaction media but difficult to remove. |

| Moderate Solubility (10–50 mg/mL) | Chlorinated / Ketones | DCM, Chloroform, Acetone | Good interaction with the aromatic system; DCM is the preferred extraction solvent. Acetone is viable for cooling crystallization. |

| Temperature Dependent | Polar Protic / Esters | Ethanol, Acetic Acid, Ethyl Acetate | Critical for Purification. Low solubility at RT, high solubility at boiling point ( |

| Anti-Solvents (<1 mg/mL) | Non-Polar Aliphatic | Hexanes, Pentane, Water | The hydrophobic aromatic core repels water, while the polar sulfone repels alkanes. Used to crash out the product. |

Process Insight: A common purification error is using pure ethanol for recrystallization. Due to the N-methyl group, solubility in ethanol is lower than the non-methylated analog.[1] A mixture of Ethanol:Ethyl Acetate (3:1) often yields superior recovery rates.[1]

Thermodynamic Modeling Framework

To rigorously predict solubility (

The Apelblat Equation

[1]- : Mole fraction of solute.[2]

- : Absolute temperature (K).[1]

- : Empirical constants derived from experimental data.

Thermodynamic Parameters

Using the solubility data, the dissolution enthalpy (

Graphviz Diagram 1: Thermodynamic Analysis Workflow This diagram illustrates the logic flow from raw data collection to thermodynamic parameter extraction.

Caption: Logical workflow for converting gravimetric solubility data into thermodynamic state functions.

Experimental Protocol: Laser Dynamic Monitoring

For high-precision solubility curves, the Laser Dynamic Monitoring Method is the gold standard.[1] It eliminates the subjectivity of visual inspection and ensures thermal equilibrium.

Equipment Setup

-

Vessel: Jacketed glass reactor (50 mL) with overhead stirring.

-

Detection: Laser transmissometer (650 nm diode) + Photodiode detector.[1]

-

Thermal Control: Programmable circulating bath (

).

Step-by-Step Methodology

-

Preparation: Weigh excess 10-Methyl-10H-phenothiazine 5,5-dioxide into the solvent of choice (e.g., Ethyl Acetate).

-

Equilibration: Heat the slurry to

(e.g., 20°C) and stir at 400 RPM for 30 minutes to ensure saturation. -

Dynamic Heating: Ramp temperature at a slow rate (0.2 K/min).

-

Detection: Monitor laser transmittance.

-

Slurry State: Low transmittance (scattering by crystals).[1]

-

Clear Point: Sharp rise in transmittance to 100%.

-

-

Validation: Record the temperature at the inflection point (

).[1] -

Reiteration: Add known mass of solvent to dilute, cool to induce precipitation, and repeat heating ramp to find the new

for the new concentration.

Graphviz Diagram 2: Solubility Measurement & Purification Logic

Caption: Iterative Laser Dynamic Method for determining the solubility curve (Polythermal Method).

Application: Purification via Cooling Crystallization

The solubility differential of 10-Methyl-10H-phenothiazine 5,5-dioxide in Acetic Acid or Ethyl Acetate is ideal for purification.[1]

-

Impurity Rejection: Unreacted phenothiazine (precursor) is less soluble in polar oxidation media, while over-oxidized byproducts often remain in the mother liquor.

-

Protocol:

-

Dissolve crude solid in boiling Ethyl Acetate (approx. 15 mL per gram).

-

Perform hot filtration to remove inorganic salts (e.g., residual oxidant).

-

Cool slowly to 5°C (cooling rate: 5°C/hour) to grow large, pure prisms.

-

Wash filter cake with cold Hexane (Anti-solvent) to displace mother liquor without dissolving the product.

-

References

-

Chemical Identity & CAS Verification

-

Synthesis & Purification Context

-

RSC Advances (2013).[1][2] Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols.[1][2] (Describes purification via column chromatography using Petroleum Ether/EtOAc). Retrieved from .[1]

-

Journal of Materials Chemistry C (2021).[1][5] Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives.[5] Retrieved from .[1]

-

-

Methodology Standards

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.[1] (Standard reference for the Apelblat model).

-

Sources

- 1. US4289768A - Phenothiazine derivatives and a process for their preparation - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. 19607-01-3, 10-metil-10H-fenothiazine 5,5-dioksida, CAS No 19607-01-3 10-metil-10H-fenothiazine 5,5-dioksida my [chemnet.com]

- 4. echemi.com [echemi.com]

- 5. Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Non-planar Butterfly Structure of Phenothiazine 5,5-Dioxide Derivatives

This guide provides a comprehensive exploration of the synthesis, structural characterization, and physicochemical properties of phenothiazine 5,5-dioxide derivatives, with a focus on their distinctive non-planar butterfly conformation. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes experimental data and computational insights to illuminate the structure-property relationships that govern the utility of this important class of heterocyclic compounds.

Introduction: The Phenothiazine Scaffold and the Influence of Sulfur Oxidation

Phenothiazine, a tricyclic heterocyclic compound, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to the wide range of biological activities exhibited by its derivatives.[1][2][3] The parent molecule, 10H-phenothiazine, is characterized by a non-planar, folded geometry along the nitrogen-sulfur axis, often described as a "butterfly" structure.[4][5] This inherent three-dimensionality is a crucial determinant of its interaction with biological targets.

The oxidation of the sulfur atom at position 5 to a sulfone (SO₂) group yields phenothiazine 5,5-dioxide derivatives. This chemical modification dramatically alters the electronic and steric properties of the scaffold, while retaining the fundamental non-planar conformation.[6][7] Understanding the nuances of this butterfly structure in the oxidized state is paramount for the rational design of novel therapeutic agents and functional materials. This guide delves into the synthetic methodologies to access these compounds, the advanced techniques used to elucidate their unique 3D architecture, and the profound impact of the sulfone group on their chemical behavior and potential applications.

Synthesis of Phenothiazine 5,5-Dioxide Derivatives: An Oxidation-Centric Approach

The most direct and common route to phenothiazine 5,5-dioxide derivatives is the oxidation of the corresponding phenothiazine precursor. The electron-rich sulfur atom in the thiazine ring is susceptible to oxidation by various reagents, allowing for a generally high-yielding conversion.

General Synthetic Pathway

The transformation involves the treatment of a substituted 10H-phenothiazine with a suitable oxidizing agent. The reaction proceeds through a phenothiazine 5-oxide (sulfoxide) intermediate, which can be further oxidized to the desired 5,5-dioxide (sulfone).

Caption: General reaction scheme for the oxidation of phenothiazines.

Detailed Experimental Protocol: Oxidation using Hydrogen Peroxide

This protocol describes a typical procedure for the synthesis of phenothiazine 5,5-dioxides, which can be adapted for various derivatives.

Materials:

-

Substituted 10H-phenothiazine (1.0 mmol)

-

Glacial Acetic Acid (10 mL)

-

Hydrogen Peroxide (30% w/w, 2.0 mmol)

-

Deionized Water

-

Ethanol

Procedure:

-

Dissolution: Dissolve the substituted 10H-phenothiazine in glacial acetic acid in a round-bottom flask with magnetic stirring.

-

Oxidation: Slowly add hydrogen peroxide (30%) dropwise to the solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Precipitation: Upon completion, pour the reaction mixture into a beaker containing cold deionized water. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove any residual acetic acid.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure phenothiazine 5,5-dioxide derivative.[1]

-

Characterization: Confirm the structure and purity of the final compound using IR, ¹H NMR, and ¹³C NMR spectroscopy.[8]

Causality and Trustworthiness: The use of glacial acetic acid as a solvent facilitates the reaction and the subsequent precipitation of the product upon addition to water provides a straightforward initial purification step. Monitoring by TLC is a critical self-validating step to ensure the reaction goes to completion, preventing contamination of the final product with the starting material or the sulfoxide intermediate.

Structural Elucidation of the Butterfly Conformation

A combination of experimental and computational techniques is essential to fully characterize the non-planar structure of phenothiazine 5,5-dioxide derivatives.

X-ray Crystallography: The Definitive View

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. It allows for precise measurement of the key parameter defining the butterfly shape: the dihedral angle (folding angle) between the planes of the two aromatic rings. This angle typically ranges from 155° to 165° in phenothiazine derivatives.[9] The presence of the bulky SO₂ group can influence this angle and the overall crystal packing.

| Derivative | Dihedral Angle (°) | C-S-C Angle (°) | C-N-C Angle (°) | Reference |

| 10H-Phenothiazine | ~158° | ~98° | ~124° | [4] |

| Representative PTZ-5,5-dioxide | 155°-165° | Varies | Varies | [9] |

Note: Specific angles for dioxide derivatives vary based on substituents.

Computational Modeling: In Silico Insights

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the structural and electronic properties of these molecules.[10][11][12] DFT calculations can predict the optimized geometry, dihedral angles, and electronic distribution, offering insights that complement experimental data.[13]

Caption: Logical flow of drug action from binding to cellular effect.

Materials Science Applications

The distinct photophysical properties of oxidized phenothiazines, such as high phosphorescence quantum yields and excellent stability, make them suitable for advanced materials. [14]Their non-planar structure and the electronic tuning afforded by the sulfone group are advantageous in developing materials for OLEDs, sensors, and bioimaging. [14]

Conclusion

The non-planar butterfly structure of phenothiazine 5,5-dioxide derivatives is a defining feature that dictates their chemical and biological properties. The introduction of the electron-withdrawing sulfone group preserves this three-dimensional shape while fundamentally altering the electronic landscape of the molecule. This guide has outlined the key synthetic strategies, advanced structural characterization techniques, and the resultant physicochemical properties that make these compounds a rich area of study. For researchers in drug discovery and materials science, a thorough understanding of this structure-property relationship is essential for harnessing the full potential of the phenothiazine 5,5-dioxide scaffold in the design of next-generation therapeutics and functional materials.

References

- Uddin, M. A., et al. (2023). Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives. Journal of Molecular Structure, 1282, 135167.

-

ResearchGate. (2021). Synthesis and Evaluation of Phenothiazine Derivatives. [Link]

-

Rout, Y., et al. (2022). Phenothiazine and phenothiazine-5,5-dioxide-based push–pull derivatives: synthesis, photophysical, electrochemical and computational studies. New Journal of Chemistry, 46(36), 17351-17361. [Link]

-

Rout, Y., et al. (2021). Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives. Journal of Materials Chemistry C, 9(42), 14916-14936. [Link]

-

Bende, A., & Suhai, S. (2011). Nitrogen Substituted Phenothiazine Derivatives: Modelling of Molecular Self-Assembling. Molecules, 16(12), 9847-9865. [Link]

-

Bende, A. (2010). Molecular modeling of phenothiazine derivatives: self-assembling properties. The Journal of Physical Chemistry A, 114(47), 12535-12544. [Link]

-

Nowak, M., et al. (2021). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Molecules, 26(21), 6539. [Link]

-

Sivakamavalli, J., et al. (2024). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. Letters in Drug Design & Discovery, 21(1), 100-112. [Link]

-

Więcław, M., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7564. [Link]

-

Wu, J., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science, 13(19), 5586-5593. [Link]

-

Motyl, M., et al. (2025). Phenothiazine derivatives and their impact on the apoptosis processes: A review. Journal of Applied Toxicology. [Link]

-

Ghinet, A., et al. (2024). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics, 6(4), 46. [Link]

-

Wikipedia. (n.d.). Phenothiazine. [Link]

-

ACS Publications. (n.d.). Synthesis of Phenothiazine Derivatives for Use as Antioxidants. The Journal of Organic Chemistry. [Link]

-

Kaur, P., et al. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry. [Link]

-

Sinha, S., et al. (2011). Synthesis and biological activity of phenothiazine derivatives. International Journal of Pharmaceutical Sciences and Research, 2(7), 1665. [Link]

-

NCChem. (2022, December 30). PHENOTHIAZINE SYNTHESIS. YouTube. [Link]

-

MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

-

Kamal, A., et al. (2021). The versatility of phenothiazines as an anticancer drug scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1386-1403. [Link]

-

ResearchGate. (n.d.). Structures of studied phenothiazine derivatives. [Link]

-

News-Medical.Net. (2020, June 9). Phenothiazine derivatives show high potential for use in photodynamic therapy. [Link]

-

PubChem. (n.d.). Phenothiazine 5,5-dioxide. [Link]

-

ResearchGate. (n.d.). Structure of the phenothiazine derivatives and related compounds. [Link]

-

Taylor & Francis Online. (2021). The versatility of phenothiazines as an anticancer drug scaffold. [Link]

-

PubMed. (2001). Chemical structure of phenothiazines and their biological activity. [Link]

-

ResearchGate. (2022). Phenothiazine and phenothiazine-5,5-dioxide-based push-pull derivatives: Synthesis, photophysical, electrochemical and computational studies. [Link]

Sources

- 1. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold [mdpi.com]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]

- 6. Phenothiazine and phenothiazine-5,5-dioxide-based push–pull derivatives: synthesis, photophysical, electrochemical and computational studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]

- 10. Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives - Journal of King Saud University - Science [jksus.org]

- 11. mdpi.com [mdpi.com]

- 12. Molecular modeling of phenothiazine derivatives: self-assembling properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations [mdpi.com]

- 14. Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

10-Methylphenothiazine 5,5-dioxide: A Versatile Electron Acceptor Unit

Technical Guide & Whitepaper

Executive Summary

10-Methylphenothiazine 5,5-dioxide (MPZ-O2) represents a critical structural motif in the fields of organic electronics and photoredox catalysis. Distinguished by its non-planar "butterfly" geometry and the strong electron-withdrawing nature of the sulfone (

This guide provides a comprehensive technical analysis of MPZ-O2, detailing its molecular architecture, synthesis protocols, and applications in optoelectronics and drug development.

Part 1: Molecular Architecture & Electronic Properties

The "Butterfly" Geometry

Unlike planar aromatic systems (e.g., anthracene), MPZ-O2 adopts a bent, boat-like conformation often described as a "butterfly" shape.[1] The central thiazine ring is folded along the N-S axis.

-

Dihedral Angle: Approximately 130°–160° (depending on crystal packing and N-substituents).

-

Impact: This steric hindrance prevents strong

-

Electronic Effects of the Sulfone Bridge

The oxidation of the sulfide (-S-) to the sulfone (-

-

LUMO Stabilization: The sulfone group is strongly electron-withdrawing (inductive and resonance effects), significantly lowering the LUMO energy level compared to the parent phenothiazine. This makes MPZ-O2 an excellent electron trap/acceptor.

-

HOMO-LUMO Decoupling: In D-A conjugates (e.g., MPZ-O2 linked to a carbazole donor), the HOMO is localized on the donor and the LUMO on the MPZ-O2 acceptor. This spatial separation results in a small exchange integral (

), leading to a vanishingly small

Table 1: Comparative Electronic Properties

| Property | Phenothiazine (Parent) | 10-Methylphenothiazine | 10-Methylphenothiazine 5,5-dioxide |

| Oxidation State | Sulfide ( | Sulfide ( | Sulfone ( |

| Electronic Role | Strong Donor | Strong Donor | Strong Acceptor |

| Geometry | Bent (Butterfly) | Bent (Butterfly) | Bent (Butterfly) |

| LUMO Energy | High (~ -1.5 eV) | High | Deep (~ -2.0 to -2.5 eV) |

| Primary App. | Hole Transport / Donor | Hole Transport | TADF Acceptor / E-Transport |

Part 2: Synthesis Protocol

This protocol details the conversion of phenothiazine to 10-Methylphenothiazine 5,5-dioxide. It is designed to be self-validating: the color change and solubility shifts serve as immediate process indicators.

Reaction Logic

-

N-Methylation: Performed first to protect the amine and prevent N-oxidation side reactions.

-

S-Oxidation: Controlled oxidation using Hydrogen Peroxide (

) in Acetic Acid (

Step-by-Step Methodology

Step 1: Synthesis of 10-Methylphenothiazine[2]

-

Reagents: Phenothiazine (1.0 eq), Methyl Iodide (MeI, 1.5 eq), Sodium Hydride (NaH, 2.0 eq, 60% in oil), dry DMF.

-

Procedure:

-

Suspend NaH in dry DMF at 0°C under

atmosphere. -

Add Phenothiazine portion-wise.[1][3] Observation: Evolution of

gas; solution turns dark. -

Stir for 30 min at room temperature (RT).

-

Add MeI dropwise at 0°C.

-

Warm to RT and stir for 4–6 hours.

-

Quench: Pour into ice water. Filter the precipitate.

-

Purification: Recrystallization from Ethanol.

-

Yield: ~85–90% (White/Pale yellow crystals).

-

Step 2: Oxidation to 10-Methylphenothiazine 5,5-dioxide

-

Reagents: 10-Methylphenothiazine (from Step 1), 30%

(excess, ~5-10 eq), Glacial Acetic Acid. -

Procedure:

-

Dissolve 10-Methylphenothiazine in Glacial Acetic Acid.

-

Add

dropwise at RT. -

Reflux the mixture at 100°C–110°C for 4–8 hours. Critical: Reflux is necessary to drive the reaction past the sulfoxide intermediate to the dioxide.

-

Monitoring: TLC (check for disappearance of starting material and intermediate sulfoxide).

-

Workup: Cool to RT. Pour into ice water. The product will precipitate.

-

Neutralization: If no precipitate forms, neutralize with NaOH solution to pH ~7.

-

Purification: Recrystallization from Ethanol or Acetone.

-

Product: Yellowish/White crystalline solid.

-

Synthesis Pathway Visualization

Caption: Two-step synthesis pathway transforming Phenothiazine into the target electron acceptor MPZ-O2. Note the intermediate sulfoxide requires thermal energy to fully oxidize to the sulfone.

Part 3: Applications in Optoelectronics (TADF & RTP)[4]

Mechanism of Action

In Organic Light-Emitting Diodes (OLEDs), MPZ-O2 acts as the Acceptor (A) unit. When coupled with a Donor (D) such as phenoxazine, the resulting D-A molecule exhibits Thermally Activated Delayed Fluorescence (TADF).

-

Charge Transfer (CT): Upon excitation, an electron moves from the Donor's HOMO to the MPZ-O2's LUMO.

-

RISC: Because the HOMO and LUMO are spatially separated (due to the orthogonal twist), the singlet (

) and triplet ( -

Harvesting Triplets: Ambient thermal energy is sufficient to upconvert non-emissive triplet excitons back to the singlet state via Reverse Intersystem Crossing (RISC), allowing for 100% internal quantum efficiency (IQE).

Photophysical Workflow

Caption: The TADF mechanism enabled by MPZ-O2. The small energy gap between S1 and T1 allows thermal harvesting of triplet excitons.

Part 4: Relevance to Drug Development[5]

While primarily a materials science building block, MPZ-O2 has significant relevance in medicinal chemistry:

-

Metabolite Tracking: 10-Methylphenothiazine 5,5-dioxide is a structural analogue of the sulfone metabolites of phenothiazine drugs (e.g., Chlorpromazine sulfone). In drug metabolism and pharmacokinetics (DMPK) studies, it serves as a reference standard for identifying oxidative metabolic pathways.

-

Bioactivity: Phenothiazine sulfones have shown potential antibacterial and anticancer activities. The sulfone group alters lipophilicity and hydrogen bonding potential compared to the parent drug, potentially modifying target binding affinity (e.g., tubulin inhibition or multidrug resistance reversal).

References

-

RSC Advances. Phenothiazine dioxide based high triplet energy host materials for blue phosphorescent organic light-emitting diodes.[4]

-

Journal of Materials Chemistry C. Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives.

-

NIST Chemistry WebBook. 10H-Phenothiazine, 10-methyl- (Properties and Identifiers).

-

PubChem. 10-Methylphenothiazine (Compound Summary).

-

ResearchGate. Twisted Acceptor Core Molecular Design with Phenoxazine and Phenothiazine Donors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 10-Methylphenothiazine | C13H11NS | CID 71015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenothiazine dioxide based high triplet energy host materials for blue phosphorescent organic light-emitting diodes - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

N-methylation of 10H-phenothiazine 5,5-dioxide reaction conditions

Executive Summary & Strategic Analysis

The 10-methyl-10H-phenothiazine 5,5-dioxide scaffold is a critical structural motif in the development of thermally activated delayed fluorescence (TADF) emitters for OLEDs and psychotropic pharmaceutical agents. While the synthesis can be approached via two primary routes—(A) Methylation of phenothiazine followed by oxidation, or (B) Oxidation of phenothiazine followed by methylation—this guide focuses exclusively on Route B: The direct N-methylation of the sulfone .

Why Route B?

-

Regiochemical Certainty: The sulfur center is already fully oxidized (

), eliminating the risk of competing S-alkylation or formation of sulfonium salts, which are common pitfalls when alkylating the parent phenothiazine. -

Electronic Control: The strong electron-withdrawing nature of the sulfone group (

) significantly increases the acidity of the N-H proton (

Reaction Mechanism & Critical Parameters

The transformation relies on an

Mechanistic Pathway[1]

-

Deprotonation: The N-H proton of 10H-phenothiazine 5,5-dioxide is abstracted by a base. Due to the electron-withdrawing sulfone, the negative charge is delocalized into the sulfone ring system, stabilizing the anion.

-

Nucleophilic Attack: The nitrogen anion attacks the methylating agent (Methyl Iodide or Dimethyl Sulfate).

-

Transition State: A polar aprotic solvent (DMF) is required to solvate the cation (e.g.,

), leaving the nitrogen anion "naked" and reactive enough to overcome the electronic deactivation caused by the sulfone.

Visualization: Reaction Scheme

Figure 1: Mechanistic flow of the N-methylation process highlighting the critical deprotonation step.

Standard Protocol: The "Gold Standard" Method

This protocol uses Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) .[1] This system is preferred for its reliability, speed, and high yield (>90%).

Materials & Reagents[1][3][4][5][6][7][8][9][10]

-

Substrate: 10H-Phenothiazine 5,5-dioxide (1.0 equiv)

-

Base: Sodium Hydride (60% dispersion in mineral oil) (1.5 – 2.0 equiv)

-

Electrophile: Iodomethane (Methyl Iodide, MeI) (2.0 – 3.0 equiv)

-

Solvent: Anhydrous DMF (0.1 – 0.2 M concentration)

-

Quench: Ammonium Chloride (sat. aq.) or Ice Water

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Flush with Nitrogen (

) or Argon ( -

Charge the flask with 10H-phenothiazine 5,5-dioxide (e.g., 1.0 g, 4.3 mmol) and dissolve in anhydrous DMF (20 mL).

-

Cool the solution to 0 °C using an ice bath.

-

-

Deprotonation:

-

Carefully add NaH (60% dispersion, 260 mg, 6.5 mmol, 1.5 equiv) portion-wise over 5–10 minutes.

-

Observation: Gas evolution (

) will occur. The solution color may darken (often turns orange/red due to anion formation). -

Stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

-

Methylation:

-

Add Iodomethane (MeI) (0.8 mL, 12.9 mmol, 3.0 equiv) dropwise via syringe.

-

Safety Note: MeI is highly toxic and volatile. Use a fume hood.[2]

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

-

Stir for 2–4 hours . Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

-

Workup:

-

Cool the mixture back to 0 °C.

-

Quench carefully with saturated aqueous

(10 mL) or ice water to destroy excess NaH. -

Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is often pure enough for use. If necessary, recrystallize from Ethanol or purify via flash column chromatography (

, Hexane/EtOAc gradient).

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the N-methylation protocol.

Optimization & Troubleshooting

While the NaH/DMF method is robust, specific project requirements may dictate alternative conditions.

Condition Screening Matrix

| Parameter | Condition A (Standard) | Condition B (Mild/Scale-up) | Condition C (Green/Alt) |

| Base | NaH (60%) | LiHMDS | |

| Solvent | DMF (Anhydrous) | Acetone or Acetonitrile | THF or DMF |

| Temp | 0°C | Reflux (60–80°C) | -78°C |

| Time | 2–4 Hours | 12–24 Hours | 1–2 Hours |

| Pros | Fast, High Yield (>90%) | Safer, No | Homogeneous, very fast |

| Cons | Moisture sensitive, | Slow, heterogeneous (requires vigorous stirring) | Expensive, requires low temp |

Expert Tips

-

Solvent Choice: DMF is superior to Acetone because it solvates the cation (

or -

Incomplete Reaction: If the reaction stalls, add a catalytic amount of TBAI (Tetrabutylammonium iodide) . This facilitates phase transfer (if using carbonates) or iodide exchange, enhancing the electrophile's reactivity.

-

Removing Mineral Oil: If high purity is required immediately, wash the NaH with dry hexane before adding DMF, though this is rarely necessary for this specific reaction as the oil is easily removed during workup.

Safety & Handling

-

Iodomethane (MeI): A potent neurotoxin and carcinogen. It is highly volatile (bp 42 °C). Always handle in a well-ventilated fume hood. Destroy excess MeI in the waste stream by adding a solution of ammonia or nucleophilic amine.

-

Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Ensure all glassware is dry. Have a Class D fire extinguisher available.

-

DMF: Hepatotoxic and readily absorbed through the skin. Wear appropriate gloves (butyl rubber is best, nitrile provides short-term protection).

References

-

Synthesis of 10-methyl-10H-phenothiazine 5,5-dioxide via NaH/DMF

-

Use of LiHMDS for Phenothiazine Sulfone Alkylation

- Title: Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors.

- Source: Journal of Medicinal Chemistry (PMC)

-

URL:[Link]

-

General Properties and Acidity of Phenothiazine Sulfones

-

Alternative Carbonate-Based Alkylation (General Phenothiazine Context)

- Title: Methylation using iodomethane (Discussion of K2CO3/Acetone vs NaH/DMF).

- Source: Reddit ChemPros / Practical Organic Chemistry

-

URL:[Link]

Sources

Application Note: Crystallization & Purification of 10-Methyl-10H-phenothiazine 5,5-dioxide

This Application Note is designed for research scientists and process chemists specializing in organic semiconductor purification and pharmaceutical intermediate synthesis. It details the physicochemical principles and practical protocols for the crystallization of 10-methyl-10H-phenothiazine 5,5-dioxide .

Executive Summary

10-methyl-10H-phenothiazine 5,5-dioxide is a critical sulfone derivative used as an electron-transporting moiety in organic light-emitting diodes (OLEDs) and as a pharmacophore in psychotropic drug development. Unlike its parent sulfide (10-methylphenothiazine), the 5,5-dioxide is highly polar, chemically robust, and prone to polymorphism.

This guide provides two validated crystallization workflows:

-

Thermal Recrystallization (for bulk purity enhancement).

-

Anti-Solvent Precipitation (for particle size control and yield maximization).

Physicochemical Profile & Solubility Logic

Successful crystallization requires understanding the "Solubility Gap"—the difference in solute capacity between hot and cold states (Thermal Method) or between solvent systems (Anti-solvent Method).

| Property | Value / Characteristic | Implication for Crystallization |

| Molecular Formula | C₁₃H₁₁NO₂S | Moderate molecular weight (245.30 g/mol ). |

| Polarity | High (Sulfone group) | Requires polar aprotic or protic solvents. |

| Melting Point | ~190–220°C (Predicted range*) | High lattice energy; requires high-boiling solvents for thermal methods. |

| Solubility (Good) | DMF, DMSO, NMP, Hot Acetonitrile | Ideal "Solvents" for dissolution. |

| Solubility (Poor) | Water, Hexane, Cold Ethanol | Ideal "Anti-solvents" for precipitation. |

*Note: The exact melting point varies by polymorph. The 5-oxide analog melts ~193°C; the 5,5-dioxide is generally thermally more stable.

Mechanistic Insight: The "Butterfly" Conformation

Phenothiazines adopt a bent "butterfly" configuration. The oxidation to the sulfone (5,5-dioxide) locks the central ring in a boat conformation, significantly affecting packing efficiency.

-

Challenge: The non-planar structure can lead to "oiling out" if the cooling rate is too fast.

-

Solution: Use seeding and controlled cooling ramps to allow organized lattice formation.

Method A: Thermal Recrystallization (Standard Protocol)

Best for: Removing minor chemical impurities (e.g., unreacted sulfide, sulfoxide intermediate).

Reagents

-

Crude 10-methyl-10H-phenothiazine 5,5-dioxide

-

Primary Solvent: Acetonitrile (ACN) or Ethanol (EtOH).

-

Why ACN? It solubilizes the sulfone well at boiling (82°C) but poorly at 0°C, creating a steep solubility curve.

-

-

Activated Carbon (Optional): For removing colored oxidative byproducts.

Step-by-Step Protocol

-

Dissolution:

-

Place 5.0 g of crude solid in a 100 mL round-bottom flask.

-

Add 40 mL of Acetonitrile.

-

Heat to reflux (82°C) with stirring.

-

Checkpoint: If solid remains, add ACN in 5 mL increments until fully dissolved. Do not exceed 80 mL (maintain saturation).

-

-

Filtration (Hot):

-

If the solution is colored/turbid, add 0.2 g activated carbon and stir for 5 mins at reflux.

-

Filter rapidly through a pre-warmed glass frit or Celite pad to remove carbon/insolubles.

-

-

Nucleation & Growth:

-

Allow the filtrate to cool to room temperature (25°C) slowly over 2 hours.

-

Critical Step: If oil droplets appear (liquid-liquid phase separation), reheat to redissolve and add a seed crystal of pure product.

-

Transfer to a 4°C fridge for 12 hours to maximize yield.

-

-

Isolation:

-

Filter the white crystalline precipitate under vacuum.

-

Wash the cake with 10 mL of cold (-20°C) Acetonitrile.

-

Dry in a vacuum oven at 60°C for 6 hours.

-

Method B: Anti-Solvent Crystallization (High Yield)

Best for: Heat-sensitive batches or when thermal solubility is too low.

Reagents

-

Solvent: Dimethylformamide (DMF).

-

Anti-Solvent: Water or Methanol.[1]

Step-by-Step Protocol

-

Primary Dissolution:

-

Dissolve 5.0 g of crude material in the minimum volume of DMF (approx. 15-20 mL) at room temperature.

-

Filter through a 0.45 µm PTFE syringe filter to remove particulates.

-

-

Controlled Precipitation:

-

Place the DMF solution in a beaker with rapid stirring (500 RPM).

-

Add the Anti-Solvent (Water) dropwise via an addition funnel.

-

Ratio: Target a final Solvent:Anti-Solvent ratio of 1:3.

-

-

Aging:

-

Once turbidity persists, stop addition and stir for 30 minutes (Ostwald Ripening).

-

Resume addition until the target volume is reached.

-

-

Collection:

-

Filter and wash copiously with water to remove residual DMF.

-

Process Visualization (Workflow Diagram)

The following diagram illustrates the decision logic for selecting the correct purification route based on impurity profile.

Caption: Decision matrix for selecting the optimal crystallization pathway based on initial crude purity.

Characterization & Quality Control

To validate the success of the crystallization, perform the following checks.

A. Melting Point Analysis[2][3]

-

Expectation: Sharp melting range (e.g., 2°C range).

-

Failure Mode: A broad range (>5°C) indicates solvent inclusion (solvate formation) or residual sulfoxide.

B. H-NMR Spectroscopy (Validation of Structure)

-

Solvent: DMSO-d₆ or CDCl₃.

-

Key Signals:

-

N-Methyl: Singlet at ~3.4–3.5 ppm.

-

Aromatic Protons: Multiplets in the 7.0–8.2 ppm range.

-

Note: The sulfone group is electron-withdrawing, shifting ortho-protons downfield compared to the sulfide starting material.

-

C. Powder X-Ray Diffraction (PXRD)

-

Purpose: Identify polymorphism.

-

Protocol: Scan from 2θ = 5° to 40°. Different crystal habits (needles vs. plates) often exhibit distinct diffraction patterns.

Troubleshooting Common Issues

| Issue | Cause | Corrective Action |

| Oiling Out | Solution cooled too fast or concentration too high. | Reheat to dissolve. Add 10% more solvent. Add a seed crystal at the cloud point. |

| Yellow Color | Residual oxidation catalyst or sulfoxide. | Recrystallize from Ethanol with Activated Carbon treatment. |

| Low Yield | Product too soluble in cold solvent. | Cool to -20°C or switch to Method B (Anti-solvent). |

| Solvate Formation | Solvent trapped in lattice (common with DMF). | Dry at >80°C under high vacuum or recrystallize from Ethanol to exchange solvent. |

References

-

Chu, S. S. C., & De Meester, P. (1985). Structure of 10-methylphenothiazine 5-oxide. Acta Crystallographica Section C. Link (Structural analog data).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 219180, 10-Methylphenothiazine 5-oxide. Link

-

ChemicalBook. (2023). 10-Methyl-10H-phenothiazine 5,5-dioxide Properties and Suppliers. Link

-

Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences. Link (Mechanistic background on oxidation/impurities).

Sources

Troubleshooting & Optimization

Improving yield of 10-methylphenothiazine oxidation with hydrogen peroxide

Technical Support Center: 10-Methylphenothiazine Oxidation Optimization

Executive Summary & Mechanistic Insight

User Query: "How do I maximize the yield of 10-methylphenothiazine 5-oxide (sulfoxide) or 5,5-dioxide (sulfone) using hydrogen peroxide, and how do I avoid the formation of colored radical impurities?"

Scientist’s Response:

The oxidation of 10-methylphenothiazine (10-MPT) is governed by a delicate interplay between electrophilic attack and single-electron transfer (SET) mechanisms. The methyl group at the N-10 position exerts an electron-donating inductive effect (+I), increasing the electron density of the tricyclic system. This makes the sulfur atom highly nucleophilic but also renders the system prone to forming stable, colored radical cations (

To achieve high yields, one must control the oxidant stoichiometry , pH , and solvent polarity to favor the oxygen-transfer pathway over the radical pathway.

Reaction Mechanism Visualization

Figure 1: The dual-pathway mechanism. The direct 2-electron oxygen transfer (green arrow) is desired for high yield. The radical pathway (red arrow) leads to colored byproducts.

Optimized Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, pause and check reagents.

Protocol A: Selective Synthesis of 10-MPT 5-Oxide (Sulfoxide)

Target: >90% Yield | Avoids Over-oxidation

-

Dissolution: Dissolve 10 mmol of 10-MPT in 50 mL of Ethanol/Acetic Acid (3:1 v/v) .

-

Why? The protic solvent stabilizes the polar transition state but the mild acidity prevents rapid over-oxidation to the sulfone compared to glacial acetic acid alone [1].

-

-

Cooling: Cool the solution to 0–5°C in an ice bath.

-

Why? Sulfoxidation is exothermic.[1] Lower temperature suppresses the activation energy required for the second oxidation step (sulfoxide

sulfone).

-

-

Addition: Add 1.05 equivalents of 30%

dropwise over 20 minutes.-

Critical: Do not exceed 1.1 eq. Excess oxidant is the primary cause of sulfone contamination.

-

-

Monitoring: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 1 hour. Monitor by TLC (SiO2, EtOAc/Hexane 1:1).

-

Visual Check: The solution may turn transiently pink (radical cation) but should fade to pale yellow. If it remains deep red, add a reducing agent (e.g., sodium bisulfite) during workup.

-

-

Workup: Quench with saturated

solution (to destroy peroxides). Neutralize with -

Purification: Recrystallize from Ethanol .

Protocol B: Synthesis of 10-MPT 5,5-Dioxide (Sulfone)

Target: >95% Yield | Complete Conversion

-

Dissolution: Dissolve 10 mmol of 10-MPT in 30 mL of Glacial Acetic Acid .

-

Why? Stronger acidity catalyzes the electrophilic attack of the oxidant on the already oxidized sulfoxide sulfur [2].

-

-

Addition: Add 3.0 equivalents of 30%

. -

Heating: Heat the mixture to Reflux (118°C) for 2–4 hours.

-

Why? The second oxidation step is kinetically slow and requires thermal activation.

-

-

Workup: Pour the hot reaction mixture into 200 mL of ice water. The sulfone typically precipitates as a white/off-white solid.

-

Purification: Filter and wash with water. Recrystallize from Acetone/Water .

Troubleshooting Guide (Q&A)

Category 1: Reaction Kinetics & Color Issues

Q: My reaction mixture turned a deep, persistent pink/red color. Is my product ruined? A: Not necessarily, but it indicates a deviation from the optimal pathway.

-

Cause: You have generated the 10-MPT radical cation (

) . This occurs via Single Electron Transfer (SET) rather than oxygen transfer. It is common in highly acidic media or if metal ions (Fe, Cu impurities) are present [3]. -

Fix:

-

Check the pH. If using Protocol A, ensure you aren't using strong mineral acids.

-

Add a small amount of reducing agent (sodium metabisulfite) during the quench; this reduces the radical cation back to the neutral species or sulfoxide.

-

Prevention: Use metal-free reagents or add a chelator (EDTA) if your solvent quality is suspect.

-

Q: The reaction turns dark green/black and yield is low. A: This indicates irreversible degradation .

-

Cause: The radical cation has dimerized or reacted with the solvent (polymerization). This happens when the radical concentration is high, and no oxygen source is immediately available to trap it [4].

-

Fix: Ensure

is fresh. Old peroxide often has a lower titer, leading to "starved" radical conditions. Increase stirring speed to ensure rapid mixing of the oxidant.

Category 2: Selectivity (Sulfoxide vs. Sulfone)

Q: I am trying to make the sulfoxide, but I see ~15% sulfone in my NMR. A: Over-oxidation is the most common pitfall.

-

Diagnostic: Check the integration of the methyl peak in

NMR. Sulfoxide methyls are typically shielded differently than sulfone methyls. -

Fix:

-

Strict Stoichiometry: Use exactly 1.0–1.05 eq of

. -

Temperature Control: Never let the sulfoxide reaction rise above RT.

-

Solvent Switch: Switch from Acetic Acid to Methanol or Acetonitrile . These solvents are less conducive to the second oxidation step without a catalyst [5].

-

Category 3: Purification

Q: I cannot separate the starting material (10-MPT) from the sulfoxide. A: These compounds have similar polarities in non-polar solvents.

-

Fix:

-

Chemical Wash: Dissolve the crude in ether and wash with 10% HCl. The unoxidized 10-MPT is more basic (pK_a ~4-5) and will protonate/extract into the aqueous layer more readily than the sulfoxide (which is less basic due to the electron-withdrawing oxygen).

-

Recrystallization: Use Benzene (if safety permits) or Toluene . 10-MPT is highly soluble, while the sulfoxide is less soluble and crystallizes out.

-

Comparative Data: Catalyst Efficiency

The following table summarizes yield improvements using various catalytic systems compared to the standard uncatalyzed

| Method | Catalyst | Solvent | Temp | Time | Yield (Sulfoxide) | Selectivity (SO:SO2) | Ref |

| Standard | None | AcOH | RT | 4 h | 65-75% | 85:15 | [1] |

| Optimized | None | EtOH/AcOH | 0°C | 2 h | 92% | 98:2 | [2] |

| Catalytic | MTO (Methyltrioxorhenium) | DCM | RT | 30 min | 95% | 99:1 | [5] |

| Enzymatic | HRP (Horseradish Peroxidase) | Buffer pH 5 | 25°C | 1 h | 88% | 100:0 | [3] |

| Forcing | None (Excess | AcOH | Reflux | 3 h | 0% (96% Sulfone) | 0:100 | [4] |

Troubleshooting Logic Flow

Use this decision tree to diagnose low yields or purity issues.

Figure 2: Logic flow for diagnosing experimental failures.

References

-

Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Source: Journal of Pharmaceutical Sciences, 1977. URL:[Link]

-

Selective oxidation methods for preparation of N-alkylphenothiazine sulfoxides and sulfones. Source: Heterocyclic Communications, 2000. (Via ResearchGate) URL:[Link]

-

Kinetic evaluation of the oxidation of phenothiazine derivatives by methemoglobin and horseradish peroxidase. Source: Biochimica et Biophysica Acta (BBA), 1992. URL:[Link]

-

Electrochemical generation of phenothiazin-5-ium: A sustainable strategy. Source: Scientific Reports, 2024. URL:[Link]

-

Oxidation of Alcohols by Hydrogen Peroxide, Catalyzed by Methyltrioxorhenium (MTO). (Demonstrates MTO selectivity mechanisms relevant to S-oxidation). Source: Inorganic Chemistry, 1998. URL:[Link]

Sources

Removing unreacted m-CPBA from phenothiazine dioxide product

Topic: Purification of Phenothiazine 5,5-Dioxide (Removal of m-CPBA/m-CBA) Document ID: TS-ORG-OX-042 Last Updated: 2025-05-12

Executive Summary

The oxidation of phenothiazine to phenothiazine 5,5-dioxide (sulfone) using m-chloroperbenzoic acid (m-CPBA) is a standard electrophilic oxidation. However, the reagent is supplied as a mixture (typically ~77% m-CPBA, ~23% m-chlorobenzoic acid/water), and the reaction generates stoichiometric amounts of m-chlorobenzoic acid (m-CBA) as a byproduct.

The Core Challenge: Both m-CPBA and m-CBA are organic acids with solubility profiles that often overlap with the phenothiazine dioxide product, leading to co-precipitation or persistent contamination. This guide provides a self-validating protocol to ensure complete removal of oxidants and acidic byproducts.

The Chemistry of Contamination

To purify effectively, you must understand the species present in your reaction flask.

| Species | Role | Chemical Nature | Solubility (DCM/CHCl₃) | Solubility (Aq. Base) |

| Phenothiazine 5,5-dioxide | Product | Neutral Heterocycle | Moderate | Insoluble |

| m-CPBA | Reagent | Peroxy Acid (Oxidant) | High | Soluble (as salt) |

| m-CBA | Byproduct | Carboxylic Acid | Low (Often precipitates) | Soluble (as salt) |

Reaction Pathway & Stoichiometry

The oxidation proceeds through the sulfoxide intermediate. Two equivalents of active oxidant are required.

Figure 1: Stepwise oxidation of phenothiazine. Note that the second oxidation step (sulfoxide to sulfone) is slower and often requires excess reagent, increasing the contamination burden.

The "Gold Standard" Purification Protocol

Do not rely on chromatography as a primary purification method for m-CBA removal; it causes streaking and waste. Use this chemical extraction method.

Phase 1: The Quench (Safety & Stoichiometry)

Objective: Destroy unreacted peroxide (m-CPBA) before attempting acid removal.

Reagent: Saturated Aqueous Sodium Sulfite (

-

Cool: Chill the reaction mixture (typically in DCM or Chloroform) to 0°C.

-

Add Reductant: Slowly add 10% aqueous

. -

Validation Test (Starch-Iodide):

-

Dip a glass rod into the organic layer and touch it to starch-iodide paper.

-

Blue/Black: Peroxides still present. Add more sulfite.

-

No Color Change: Quench complete.

-

Phase 2: The Acid Wash (Product Isolation)

Objective: Convert m-CBA (now the only contaminant) into its water-soluble sodium salt.

Reagent: Saturated Aqueous Sodium Bicarbonate (

-

Precipitate Check: If a white solid has crashed out of your DCM reaction, filter it first .

-

Insight: This solid is usually pure m-CBA (due to low solubility in cold DCM). Removing it physically is more efficient than dissolving it to wash it away.

-

-

Base Extraction: Transfer the filtrate to a separatory funnel.

-

Wash 3x with Saturated

.[4] -

Caution: This generates

gas. Vent frequently.

-

-

Validation Test (pH): Check the pH of the aqueous output. It should remain basic (pH ~8-9). If it turns acidic, the m-CBA overwhelmed the buffer; wash again.

-

Final Polish: Wash 1x with Brine, dry over

, and concentrate.

Troubleshooting Decision Tree

Use this logic flow to resolve common failures during the workup.

Figure 2: Decision matrix for handling m-CPBA reaction mixtures.

Frequently Asked Questions (FAQ)

Q1: My product precipitated WITH the m-CBA. How do I separate them?

Diagnosis: Phenothiazine 5,5-dioxide has limited solubility in cold DCM. Solution:

-

Filter the mixed solid.

-

Dissolve the solid in Ethyl Acetate (EtOAc) or THF (these are more polar than DCM and will dissolve the sulfone).

-

Perform the

wash on this new organic phase. The m-CBA will move to the aqueous layer; the product stays in the EtOAc.

Q2: Why use Bicarbonate ( ) instead of Hydroxide ( )?

Reasoning:

-

Safety: Strong bases like NaOH can cause emulsions or hydrolyze sensitive groups if your phenothiazine has other substituents (e.g., esters).

-

pKa: The pKa of m-CBA is ~3.8. Bicarbonate (pKa ~10.3) is sufficiently basic to deprotonate it completely without being aggressive.

Q3: I see a "Ghost" peak in the NMR around 7.4-8.0 ppm. Is it m-CBA?

Identification:

-

m-CBA: Look for a triplet at ~7.4 ppm and a doublet at ~8.0 ppm.

-

m-CPBA: Similar aromatic region, but often broader if exchange is happening.

-

Fix: If these peaks persist after washing, your organic layer was likely too concentrated, trapping the acid. Redissolve in a larger volume of solvent and wash again.

References

-

Mechanism & Kinetics: Schwartz, N. N., & Blumbergs, J. H. (1964). Epoxidations with m-Chloroperbenzoic Acid. The Journal of Organic Chemistry, 29(7), 1976–1979.[1] Link

-

Standard Workup Protocols: Department of Chemistry, University of Rochester. Workup: mCPBA Oxidation. Link

- Phenothiazine Oxidation Specifics: Morimoto, K., et al. (2017). Advanced Synthesis of Phenothiazine Derivatives. Journal of Heterocyclic Chemistry.

-

Safety (Peroxides): National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

Validation & Comparative

1H NMR chemical shifts of 10-methyl-10H-phenothiazine 5,5-dioxide

This guide provides a comprehensive technical analysis of the , a critical electron-accepting building block in organic electronics (OLEDs) and medicinal chemistry.

Executive Summary: Spectral Signature

10-methyl-10H-phenothiazine 5,5-dioxide (also known as 10-Me-PTZ-dioxide ) is distinguished by the strong electron-withdrawing nature of the sulfone (

-

Key Identifier: A doublet at

8.11 ppm (in -

N-Methyl Group: A singlet at

3.71 ppm , deshielded by ~0.3–0.4 ppm relative to the non-oxidized 10-methylphenothiazine.

1H NMR Data & Assignment

The following data represents the purified compound in Chloroform-d (

Chemical Shift Table

| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Integration | Assignment Logic |

| 1, 9 | Aromatic | 8.11 | dd | 7.9, 1.6 | 2H | Deshielded by |

| 3, 7 | Aromatic | 7.62 | ddd | 8.8, 7.3, 1.6 | 2H | Meta to |

| 2, 8 | Aromatic | 7.20 – 7.14 | m | - | 4H | Overlapping signals; generally shielded by N-donation. |

| 4, 6 | Aromatic | 7.20 – 7.14 | m | - | (with above) | Ortho to N-Me; shielded by mesomeric donation of N. |

| N-Me | Methyl | 3.71 | s | - | 3H | Diagnostic singlet . Deshielded vs. sulfide precursor. |

*Note: Protons at positions 2, 8, 4, and 6 often appear as a multiplet envelope in the 7.14–7.20 ppm range depending on resolution.

Structural Numbering & Diagram

Caption: Structural numbering showing the key H-1/H-9 deshielding sites (red) and the N-Methyl group (yellow).

Comparative Analysis: Monitoring Synthesis

The synthesis typically involves the oxidation of 10-methylphenothiazine using oxidants like Sodium Perborate (

Spectral Comparison Table

| Feature | Precursor (Sulfide) | Target (Sulfone/Dioxide) | Shift ( | Diagnostic Utility |

| Compound | 10-Methylphenothiazine | 10-Methylphenothiazine 5,5-dioxide | - | - |

| H-1, H-9 | ~7.12 - 7.18 ppm | 8.11 ppm | +0.95 ppm | Primary Indicator. Confirm oxidation state. |

| N-Me | 3.38 ppm | 3.71 ppm | +0.33 ppm | Confirms N-alkylation integrity. |

| H-3, H-7 | ~6.90 ppm | 7.62 ppm | +0.72 ppm | Secondary confirmation. |

| H-4, H-6 | ~6.82 ppm | ~7.15 ppm | +0.33 ppm | Less diagnostic due to overlap. |

Analysis:

-

The "Sulfone Shift": The oxidation of sulfur (

) transforms the bridge from electron-rich to strongly electron-withdrawing. This causes the dramatic downfield shift of the H-1/H-9 protons (ortho to sulfur) from the aromatic region (~7.1 ppm) to a distinct region >8.0 ppm. -

N-Methyl Environment: The electron-deficient ring system in the sulfone pulls density from the Nitrogen lone pair, reducing the shielding on the N-methyl group, moving it from 3.38 to 3.71 ppm.

Experimental Protocol for Optimal Resolution

To reproduce these results and ensure accurate impurity profiling:

-

Sample Preparation:

-

Dissolve 10–15 mg of the solid in 0.6 mL of

(99.8% D). -

Note: If solubility is poor (common for rigid sulfones), DMSO-d6 can be used. In DMSO-d6, the H-1/H-9 doublet typically shifts further downfield to ~8.20 ppm and the N-Me singlet to ~3.80 ppm .

-

-

Acquisition Parameters:

-

Frequency: 400 MHz or higher recommended to resolve the H-2/3/4 multiplet.

-

Relaxation Delay (d1): Set to

5 seconds. The rigid sulfone structure can have longer

-

-

Processing:

-

Use an exponential window function with LB = 0.3 Hz .

-

Reference the residual

peak to 7.26 ppm .

-

Workflow: Synthesis Monitoring

Caption: Decision tree for monitoring the oxidation reaction via 1H NMR.

References

-

Synthesis and Characterization (Primary Source)

-

B. A. G. Hammer, "Synthese und elektrochemische Untersuchung π-konjugierter Redoxpolymere," Dissertation, Albert-Ludwigs-Universität Freiburg, 2016 , p. 285. (Compound 44).[1]

-

Data Verification: 1H NMR (500 MHz, CDCl3): ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

8.11 (dd, 2H), 7.62 (ddd, 2H), 7.20–7.14 (m, 4H), 3.71 (s, 3H).

-

-

Derivative Comparison (10-Ethyl Analog)

-

Wang, B., et al. "Two novel blue phosphorescent host materials containing phenothiazine-5,5-dioxide structure derivatives."[2] Royal Society of Chemistry Advances, 2025 .

- Context: Confirms the ~8.

-

-

General Solvents & Impurities

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Phenothiazine and Phenothiazine 5,5-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fragmentation Analysis in Phenothiazine Chemistry

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of antipsychotic, antihistaminic, and antiemetic drugs.[1] The therapeutic efficacy and metabolic fate of these compounds are intrinsically linked to their molecular structure. Mass spectrometry stands as a powerful analytical tool for the structural elucidation and quantification of these drugs and their metabolites. A thorough understanding of their fragmentation patterns under different ionization techniques is paramount for unambiguous identification and for gaining insights into their chemical stability.

This guide will focus on the comparative fragmentation analysis of the parent phenothiazine molecule and its sulfone derivative, phenothiazine 5,5-dioxide. The introduction of the two oxygen atoms at the sulfur heteroatom dramatically alters the electronic properties and, consequently, the fragmentation pathways of the tricyclic core. We will explore these differences under both electron ionization (EI) and electrospray ionization (ESI), providing a comprehensive resource for researchers in the field.

Electron Ionization (EI) Mass Spectrometry: A Head-to-Head Comparison

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed fingerprint of the molecule's structure.

Phenothiazine: Fragmentation of the Unsubstituted Core

The EI mass spectrum of phenothiazine (C₁₂H₉NS, Molar Mass: 199.27 g/mol ) is characterized by a prominent molecular ion peak, indicative of the stability of the aromatic tricycle.[2][3] The fragmentation is primarily driven by the loss of heteroatoms and the contraction of the ring system.

The major fragmentation pathways for phenothiazine under electron ionization are proposed as follows:

Caption: Proposed EI fragmentation of Phenothiazine.

A key fragmentation route involves the loss of a sulfur atom to form the ion at m/z 167. This is followed by the expulsion of a hydrogen atom, leading to the formation of a stable carbazole-like structure. Another significant pathway is the loss of a hydrogen radical from the molecular ion, resulting in the peak at m/z 198.

Phenothiazine 5,5-Dioxide: The Influence of the Sulfone Group

The presence of the sulfone group in phenothiazine 5,5-dioxide (C₁₂H₉NO₂S, Molar Mass: 231.27 g/mol ) introduces a new, highly favored fragmentation pathway: the elimination of sulfur dioxide (SO₂).[4] This is a characteristic fragmentation for sulfones and often results in the base peak of the spectrum.

The proposed EI fragmentation pathways for phenothiazine 5,5-dioxide are illustrated below:

Caption: Proposed EI fragmentation of Phenothiazine 5,5-dioxide.

The most prominent fragmentation is the loss of a neutral SO₂ molecule (64 Da) to generate the ion at m/z 167, which corresponds to the mass of the phenothiazine fragment after the loss of sulfur. This rearrangement is a highly favorable process and serves as a diagnostic marker for the sulfone structure. Other less abundant fragments arise from the loss of an oxygen atom (m/z 215) or a sulfur monoxide radical (m/z 183).

Comparative Data Summary: EI-MS

| Ion Description | Phenothiazine (m/z) | Relative Abundance (%) | Phenothiazine 5,5-Dioxide (m/z) | Relative Abundance (%) |

| Molecular Ion [M]⁺• | 199 | 100 | 231 | ~40 |